(1H-Indazol-7-yl)-hydrazine
Overview
Description
(1H-Indazol-7-yl)-hydrazine is a compound that belongs to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives have gained significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties .
Preparation Methods
The synthesis of (1H-Indazol-7-yl)-hydrazine typically involves the preparation of arylhydrazones, followed by deprotonation and nucleophilic aromatic substitution (S_NAr) ring closure . One common method involves the treatment of bromoacetophenone and bromobenzaldehyde with arylhydrazine hydrochloride and molecular sieves in the presence of copper(I) iodide and potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(1H-Indazol-7-yl)-hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydrazine derivatives with reduced nitrogen functionalities.
Scientific Research Applications
(1H-Indazol-7-yl)-hydrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1H-Indazol-7-yl)-hydrazine involves its interaction with specific molecular targets and pathways. For instance, some indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors involved in cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
(1H-Indazol-7-yl)-hydrazine can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
What sets this compound apart is its specific hydrazine functional group, which imparts unique chemical reactivity and biological activity compared to other indazole derivatives .
Properties
IUPAC Name |
1H-indazol-7-ylhydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-10-6-3-1-2-5-4-9-11-7(5)6/h1-4,10H,8H2,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCMHDOPRBAIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313270 | |
Record name | 7-Hydrazinyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-38-1 | |
Record name | 7-Hydrazinyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydrazinyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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